SK-216

Description

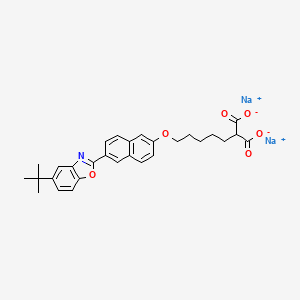

Disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate (hereafter referred to by its experimental name SK-216) is a synthetic small-molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1). Its structure comprises a naphthalene core substituted with a 5-tert-butylbenzoxazole moiety, linked via an oxypentyl chain to a disodium propanedioate group.

The compound is synthesized through multistep organic reactions, including coupling of the benzoxazole-naphthalene intermediate with a propanedioate derivative under alkaline conditions. Its disodium salt form enhances aqueous solubility, making it suitable for in vitro and in vivo studies .

Properties

IUPAC Name |

disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTGMMYYLGKWIK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NNa2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SK-216 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Formation of the Benzoxazole Ring: This involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring.

Naphthalene Derivative Formation: The benzoxazole intermediate is then reacted with a naphthalene derivative through a Friedel-Crafts acylation reaction.

Side Chain Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Reaction Temperature and Time: Optimizing these parameters to maximize yield.

Purification Techniques: Using methods such as recrystallization and chromatography to achieve high purity.

Scalability: Ensuring that the process can be scaled up without compromising the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

SK-216 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further explored for their biological activities .

Scientific Research Applications

SK-216 has a wide range of scientific research applications, including:

Oncology: It has shown potential in suppressing tumor growth, metastasis, and angiogenesis in various cancer models

Pulmonary Fibrosis: This compound has been found to reduce the extent of bleomycin-induced pulmonary fibrosis in mice.

Angiogenesis Inhibition: The compound inhibits vascular endothelial growth factor (VEGF)-induced migration and tube formation in human umbilical vein endothelial cells.

Epithelial-Mesenchymal Transition: This compound attenuates transforming growth factor-beta (TGF-β)-dependent epithelial-mesenchymal transition and fibroblast to myofibroblast differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares SK-216 with three structurally related compounds, focusing on their molecular features, synthesis, and functional properties.

5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole

- Structure : This compound (CAS 7128–64–5) shares the 5-tert-butylbenzoxazole motif with this compound but replaces the naphthalene-oxypentyl-propanedioate chain with a thiophene-bridged benzoxazole dimer.

- Synthesis : Prepared via coupling of thiophene and benzoxazole precursors, emphasizing heterocyclic aromatic interactions.

- Applications : Primarily used in industrial coatings and optical materials due to its thermal stability and fluorescence properties, contrasting with this compound’s biomedical focus .

1-[(5-Benzyl-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol

- Structure : Features a naphthalene-thiazole azo dye scaffold. Unlike this compound, it lacks the propanedioate group and uses a thiazole ring instead of benzoxazole.

- Synthesis : Synthesized via diazo-coupling of 5-benzylthiazole-2-diazonium salt with 2-naphthol under alkaline conditions.

- Applications : Functions as a colorimetric reagent for metal ion detection, highlighting its utility in analytical chemistry rather than pharmacology .

Disodium 5-(Benzoylamino)-3-((2-(2-Cyclohexylphenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulfonate

- Structure: A naphthalene disulfonate derivative with azo and benzoylamino groups. Shares the naphthalene core and disodium sulfonate groups with this compound but lacks the benzoxazole moiety.

- Synthesis : Involves sulfonation and azo-coupling reactions.

- Applications : Used as a dye in textiles and biological staining, leveraging its strong chromophore properties .

Data Table: Comparative Analysis of this compound and Analogues

Key Research Findings

- This compound : Demonstrated efficacy in reducing fibrosis in murine models at concentrations as low as 0.033 mg/mL. Its disodium salt form ensures bioavailability in physiological environments .

- Thiophene-Benzoxazole Dimer : Exhibits fluorescence quantum yields >0.8, making it superior to this compound in optical applications but irrelevant for biological targeting .

- Azo Dye Derivatives : While this compound and azo dyes both contain naphthalene, the latter’s metal-binding properties (e.g., Cu²⁺ detection) contrast with this compound’s enzymatic inhibition mechanism .

Biological Activity

Disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate, also known by its CAS number 654080-03-2, is a complex organic compound that exhibits notable biological activity. This article explores its chemical properties, biological mechanisms, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a molecular formula of and a molecular weight of approximately 533.53 g/mol. Its structure includes a naphthalene moiety substituted with a benzoxazole derivative, which contributes to its fluorescent properties.

| Property | Value |

|---|---|

| Molecular Formula | C29H31N2O6 |

| Molecular Weight | 533.53 g/mol |

| CAS Number | 654080-03-2 |

| Solubility | Soluble in organic solvents; poorly soluble in water |

Biological Activity

The biological activity of disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate has been studied in various contexts:

Antioxidant Activity

Research indicates that compounds containing benzoxazole derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cellular components from oxidative stress. The presence of the tert-butyl group enhances the stability and efficacy of the antioxidant activity.

Photobiological Effects

The compound's ability to absorb UV light and emit visible fluorescence makes it useful in photobiological applications. Studies have demonstrated that it can be employed as a fluorescent probe in biological imaging, allowing for enhanced visualization of cellular structures under UV light.

Case Studies

Several studies have investigated the specific biological effects of disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate:

- Cellular Imaging : A study utilized this compound as a fluorescent marker in live-cell imaging, demonstrating its capability to selectively stain mitochondria without cytotoxic effects. The fluorescence intensity allowed for real-time monitoring of mitochondrial dynamics .

- Antioxidant Efficacy : In vitro assays showed that the compound significantly reduced oxidative damage in neuronal cells exposed to hydrogen peroxide. This suggests potential neuroprotective applications in oxidative stress-related disorders .

- Drug Delivery Systems : Research has explored the use of this compound in drug delivery systems where its fluorescence can be used to track the release of therapeutic agents within biological systems.

Applications

The unique properties of disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate lend themselves to various applications:

- Fluorescent Probes : Its fluorescent characteristics make it suitable for use in biological imaging techniques.

- Antioxidants : Potential applications in pharmaceuticals aimed at reducing oxidative stress.

- Optical Brighteners : Utilized in textiles and coatings to enhance brightness and appearance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.